2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
Overview
Description
“2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO3 . It is also known as 2-Bromo-isovanillin .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H10BrNO2/c1-13-8-4-2-7 (3-5-8)11-9 (12)6-10/h2-5H,6H2,1H3, (H,11,12) .Scientific Research Applications
Metabolite Analysis and Identification
- High-Resolution Liquid Chromatography :Acetaminophen, a commonly used analgesic, undergoes extensive metabolism in the human body. High-resolution anion-exchange chromatography has been employed to separate and identify its various metabolites in urine samples. This method revealed eight distinct chromatographic peaks, representing the drug itself and seven of its metabolites, providing insights into the drug's metabolic pathways (Mrochek et al., 1974).
Pharmacokinetics and Drug Delivery
- Bioequivalence Studies :ST-679, a non-steroid anti-inflammatory agent, has been studied for its pharmacokinetic parameters in humans. A bioequivalence study was conducted comparing tablet and capsule formulations, focusing on Tmax, Cmax, AUC, and t1/2 beta of the compound and its metabolites. The study concluded that the two formulations are bioequivalent, providing valuable information for drug formulation and administration (Annunziato & di Renzo, 1993).
Mechanism of Action Studies
- Inhibition of Histamine Synthesis :The compound 4-bromo-3-hydroxybenzyloxyamine has been observed to inhibit histamine synthesis in humans. A study reported decreased urinary excretion of histamine and prevention of histamine increase after histidine loading in subjects treated with this compound, suggesting a potential mechanism of action for certain derivatives of hydroxy-methoxyphenyl compounds (Levine, 1966).
Oxidative Stress and Metabolite Formation
- Novel Model of Oxidative Stress Based on Paracetamol Administration :Paracetamol is known for its analgesic properties and its interaction with various enzymatic pathways. A novel model of oxidative stress in humans was proposed based on the oral administration of paracetamol and subsequent detection of its unique metabolites like di-paracetamol and 3-nitro-paracetamol. This approach provides a new perspective on the potential oxidative stress-related effects of paracetamol and its metabolites (Trettin et al., 2014).
Exposure and Health Risk Studies
- Exposure to Phenolic and Methoxylated Organohalogen Contaminants :A study focused on human exposure to phenolic and methoxylated organohalogen contaminants (OHCs) through diet, and their concentrations in breast milk and serum. The differential partitioning between breast milk and serum post-exposure provides significant insights into human health risk assessments related to these contaminants (Fujii et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-8-4-6(2-3-7(8)12)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXVVTFZYONHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248282 | |
Record name | 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53527-08-5 | |
Record name | 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53527-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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